

# Technical Guide: Bis(4-nitrophenyl)amine (CAS 1821-27-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Nitro-N-(4-nitrophenyl)aniline

Cat. No.: B016769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine, is an organic compound with the CAS registry number 1821-27-8.<sup>[1][2][3]</sup> Structurally, it consists of two 4-nitrophenyl groups bonded to a central amine nitrogen atom. This compound is a stable, yellow to reddish-brown crystalline solid under normal conditions.<sup>[1]</sup> While not typically investigated as a pharmacologically active agent itself, its significance lies in its role as a key chemical intermediate. Its primary applications are in the synthesis of various dyes and pigments.<sup>[1]</sup> Additionally, it has potential uses in the field of materials science for the development of advanced polymers.<sup>[1]</sup> Professionals in drug development may encounter this compound as a precursor or an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and handling considerations.

## Physicochemical Properties

The key physicochemical properties of Bis(4-nitrophenyl)amine are summarized in the table below, providing a ready reference for laboratory use.

| Property          | Value                                                        | Reference                                                   |
|-------------------|--------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 1821-27-8                                                    | <a href="#">[2]</a>                                         |
| Molecular Formula | C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub> | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 259.22 g/mol                                                 | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Appearance        | Light yellow to brown<br>crystalline powder                  |                                                             |
| Melting Point     | 216 - 220 °C                                                 | <a href="#">[4]</a>                                         |
| Purity            | >98.0% (by HPLC)                                             |                                                             |
| IUPAC Name        | 4-nitro-N-(4-nitrophenyl)aniline                             | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Synonyms          | 4,4'-Dinitrodiphenylamine,<br>Bis(p-nitrophenyl)amine        | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> |

## Synthesis

Bis(4-nitrophenyl)amine can be synthesized through various methods. One documented industrial process involves the reaction of 4-chloronitrobenzene with potassium cyanate in the presence of water and a dimethylsulfoxide solvent.[\[6\]](#)

## Experimental Protocol: Synthesis from 4-Chloronitrobenzene[\[8\]](#)

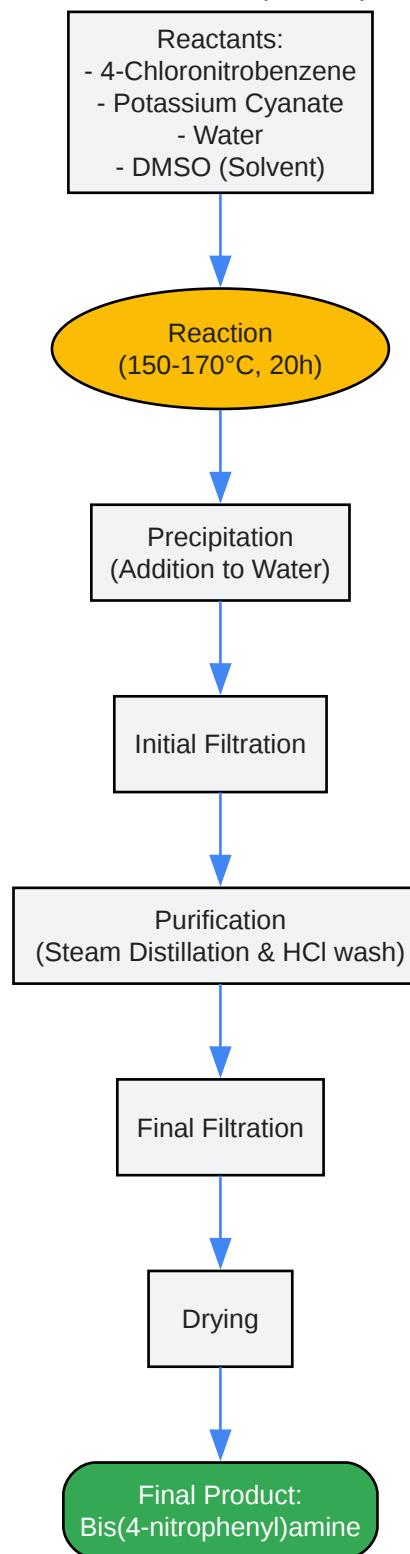
This protocol is based on a patented industrial synthesis method.

### Materials:

- 4-chloronitrobenzene
- Potassium cyanate
- Dimethylsulfoxide (DMSO)
- Water

- Aqueous hydrochloric acid
- Aqueous sodium hydroxide solution

**Equipment:**


- Reaction vessel equipped with a stirrer and heating mantle
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

**Procedure:**

- Combine 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of potassium cyanate and 0.5 to 5 moles of water in a reaction vessel containing dimethylsulfoxide.
- Heat the reaction mixture to a temperature between 150 °C and 170 °C while stirring. A typical temperature range is 160 °C to 165 °C.[6]
- Maintain the reaction at this temperature for a sufficient duration (e.g., 20 hours) to ensure the completion of the reaction.[6]
- After the reaction period, cool the mixture and precipitate the product by stirring it into water.
- Isolate the crude product by filtration.
- The moist product can be further purified by steam distillation to remove any unreacted 4-chloronitrobenzene.
- For final purification, treat the residue with aqueous hydrochloric acid at approximately 40 °C, stir briefly, and then filter to collect the purified 4,4'-dinitrodiphenylamine.
- Dry the final product in a suitable oven.

## Synthesis Workflow Diagram

## Synthesis Workflow of Bis(4-nitrophenyl)amine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Bis(4-nitrophenyl)amine.

## Biological Activity and Signaling Pathways

Based on available scientific literature, Bis(4-nitrophenyl)amine (CAS 1821-27-8) is primarily utilized as a chemical intermediate and is not characterized as a biologically active molecule for therapeutic purposes.<sup>[1][2]</sup> Extensive searches have not revealed any documented studies detailing its specific interactions with biological targets, its mechanism of action, or any associated signaling pathways. Its relevance to drug development professionals is mainly as a precursor in the synthesis of other compounds.

While some derivatives containing the nitrophenyl moiety, such as certain N-(4-nitrophenyl)pyridin-2-amine derivatives, have been investigated for anticancer properties by targeting signaling kinases, these activities are not attributed to Bis(4-nitrophenyl)amine itself.  
<sup>[7]</sup>

## Uses and Applications

The primary applications of Bis(4-nitrophenyl)amine are in chemical synthesis:

- Dyes and Pigments: It serves as a key intermediate in the manufacturing of various colorants.<sup>[1]</sup>
- Materials Science: The compound may be used in the development of novel polymers and other advanced materials due to the properties conferred by its dinitro-aromatic structure.<sup>[1]</sup>
- Chemical Synthesis: It can be a starting material or intermediate for more complex organic molecules in various research and industrial applications.

## Safety and Handling

Bis(4-nitrophenyl)amine is associated with several hazards that necessitate careful handling in a laboratory setting.

- Hazard Classification: It is known to cause skin and eye irritation.<sup>[3]</sup>
- Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.<sup>[5]</sup> Work should be conducted in a well-ventilated area or a fume hood.

- Stability: The presence of two nitro groups suggests that the compound may be sensitive to heat and shock, and it is noted to have potential as an explosive material.[1] Therefore, it should be stored in a cool, dry place away from heat sources and incompatible materials.

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this chemical.[8]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 1821-27-8: 4,4'-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(4-nitrophenyl)amine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 4,4'-DINITRODIPHENYLAMINE | 1821-27-8 [amp.chemicalbook.com]
- 6. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Bis(4-nitrophenyl)amine (CAS 1821-27-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016769#cas-1821-27-8-properties-and-uses>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)